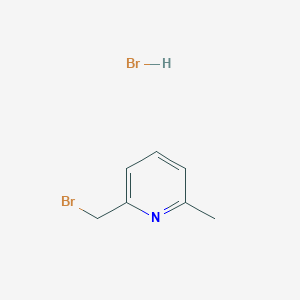

2-(Bromomethyl)-6-methylpyridine hydrobromide

Description

Chemical Significance in Heterocyclic Chemistry

The chemical significance of this compound in heterocyclic chemistry stems from its unique combination of functional groups that enable participation in a broad spectrum of chemical transformations. The compound serves as a crucial intermediate in the synthesis of more complex heterocyclic systems, particularly those requiring nitrogen-containing aromatics with pendant alkyl chains.

The bromomethyl functionality represents one of the most reactive sites within the molecule, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles including amines, alcohols, and thiols. This reactivity has been extensively exploited in the construction of bis(2-picolyl)amine ligands, where the bromomethyl group serves as an alkylating agent for secondary amine formation. The resulting products maintain the pyridine nitrogen as a coordination site while introducing additional donor atoms through the newly formed linkages.

Table 1: Key Physical and Chemical Properties of 2-(Bromomethyl)-6-methylpyridine and its Hydrobromide Salt

| Property | Free Base | Hydrobromide Salt |

|---|---|---|

| Molecular Formula | C₇H₈BrN | C₇H₉Br₂N |

| Molecular Weight (g/mol) | 186.05 | 266.96 |

| CAS Number | 68470-59-7 | 64114-29-0 |

| Melting Point (°C) | 38-42 | Not specified |

| Boiling Point (°C) | 209.9±25.0 | Not applicable |

| Density (g/cm³) | 1.4±0.1 | Not specified |

The strategic positioning of substituents on the pyridine ring creates opportunities for regioselective transformations. The 2-position bromomethyl group is electronically activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen, while the 6-position methyl group provides steric hindrance that can direct reaction selectivity.

In heterocyclic synthesis pathways, this compound frequently serves as a precursor for the preparation of polydentate ligands. The synthesis methodology typically involves displacement of the bromide by nitrogen nucleophiles, generating bis(2-picolyl)amine derivatives that function as tridentate ligands in coordination complexes. These transformations have been instrumental in developing ligand systems for zinc-based artificial nucleases and other metalloproteins.

The compound's utility extends to macrocycle synthesis, where the bromomethyl group can participate in ring-closing reactions to generate cyclic structures containing pyridine units. Such macrocyclic systems have found applications in host-guest chemistry and molecular recognition studies, leveraging the nitrogen donor atoms for selective metal binding.

Historical Context and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader evolution of pyridine chemistry and halogenated heterocyclic compounds. While specific discovery dates for this particular compound are not explicitly documented in the available literature, its synthesis methodology builds upon fundamental bromination reactions that were established in the mid-20th century.

Early synthetic approaches to bromomethylpyridines involved radical bromination of methylpyridines using N-bromosuccinimide in the presence of radical initiators. The development of these methodologies can be traced to systematic studies of halogenation reactions on heterocyclic substrates, which gained prominence as synthetic chemists sought efficient routes to functionalized pyridine derivatives.

The preparation of the hydrobromide salt represents a logical extension of these synthetic efforts, driven by the need for more stable and easily handled forms of reactive bromomethyl compounds. The salt formation process involves treatment of the free base with hydrobromic acid, resulting in protonation of the pyridine nitrogen and formation of a crystalline hydrobromide salt that exhibits enhanced stability during storage and handling.

Research publications from the late 20th and early 21st centuries document the increasing utilization of this compound in coordination chemistry applications. The recognition of bis(2-picolyl)amine ligands as effective metal chelators led to renewed interest in bromomethylpyridine derivatives as synthetic precursors, establishing their importance in modern coordination chemistry research.

Table 2: Synthetic Methodologies for Related Bromomethylpyridine Compounds

The evolution of synthetic methodologies has progressed from simple radical bromination to more sophisticated approaches that allow for selective functionalization of specific methyl groups in polysubstituted pyridines. These advances have been crucial in establishing reliable synthetic routes to the target compound and related derivatives.

Contemporary research continues to refine these synthetic approaches, with particular emphasis on developing environmentally benign methodologies and improving reaction selectivity. Flow chemistry techniques and microreactor systems have emerged as promising alternatives to traditional batch processes, offering enhanced control over reaction conditions and improved safety profiles for bromination reactions.

Role in Coordination Chemistry and Ligand Design

The role of this compound in coordination chemistry extends far beyond its function as a simple synthetic intermediate, encompassing sophisticated ligand design strategies that exploit the unique electronic and steric properties of the pyridine ring system. The compound serves as a key building block for constructing polydentate ligands that exhibit remarkable affinity for various metal centers, particularly those requiring nitrogen-rich coordination environments.

In ligand design applications, the bromomethyl group functions as an alkylating agent that enables the connection of multiple pyridine units through amine linkages. This strategy has been extensively employed in the synthesis of bis(2-picolyl)amine ligands, which adopt tridentate coordination modes with metal centers. The resulting complexes demonstrate well-defined geometries that can be tuned through substituent modifications on the pyridine rings.

Research conducted by various groups has demonstrated the effectiveness of ligands derived from this compound in zinc coordination chemistry. Zinc complexes incorporating 6-methyl-substituted bis(2-picolyl)amine ligands exhibit distinct geometric preferences compared to their unsubstituted analogs, with the methyl group inducing more trigonal bipyramidal coordination geometries rather than square pyramidal arrangements. These geometric differences have profound implications for the catalytic activity and substrate selectivity of the resulting metal complexes.

Table 3: Coordination Geometry Parameters for Zinc Complexes with Substituted Bis(2-picolyl)amine Ligands

The steric influence of the 6-methyl substituent extends beyond simple geometric considerations, affecting the electronic properties of the metal center and its reactivity toward substrates. Complexes incorporating 6-methylpyridine units demonstrate altered Lewis acidity at the metal center, with longer metal-ligand distances potentially resulting in enhanced electrophilic character.

Applications in artificial enzyme design represent another significant area where ligands derived from this compound have shown promise. The development of PNAzymes (peptide nucleic acid-based artificial enzymes) incorporating bis(2-picolyl)amine metal binding sites has demonstrated the versatility of these ligand systems in biomimetic applications. The zinc complexes formed with these ligands exhibit catalytic activity toward phosphoester hydrolysis, mimicking the function of natural metallonucleases.

The modular nature of the ligand synthesis enables systematic structure-activity relationship studies that probe the influence of different substituents on coordination behavior and catalytic performance. Comparison of 6-methyl, 6-amino, and unsubstituted variants provides insight into the electronic and steric factors that govern metal coordination preferences and reactivity patterns.

Contemporary research efforts continue to explore new applications for these ligand systems, including their use in sensors, molecular recognition, and materials chemistry. The ability to fine-tune the electronic properties of the pyridine donors through substituent variation offers tremendous opportunities for developing specialized coordination compounds with tailored properties for specific applications.

Properties

IUPAC Name |

2-(bromomethyl)-6-methylpyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDWDYXOGHHILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633222 | |

| Record name | 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64114-29-0 | |

| Record name | 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-6-methylpyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-(Bromomethyl)-6-methylpyridine

This intermediate is typically prepared by bromination of the corresponding methylpyridine derivative or by bromomethylation reactions. Several methods have been reported:

Bromination Using Dibromohetin (Dibromohein):

A novel method employs dibromohetin as a brominating agent under mild conditions (20–80°C), avoiding the need for excess N-bromosuccinimide (NBS) or high-temperature reactions. This method yields 2,6-dibromomethylpyridine with over 90% yield and high purity, using minimal brominating agent and simple operation without debromination steps.NBS Bromination and Debromination:

Traditional methods use a large excess of NBS to generate polybrominated intermediates, followed by debromination to obtain the monobrominated product. This approach often requires high temperatures (~100°C) and expensive solvents like dimethyl carbonate.Bromomethylation via Halogen Exchange:

Some syntheses start from 2-methyl-6-methylpyridine, which is brominated at the methyl position using hydrobromic acid or bromine sources under controlled conditions.

Formation of the Hydrobromide Salt

Once 2-(bromomethyl)-6-methylpyridine is obtained, it is reacted with hydrobromic acid to form the hydrobromide salt. This step is typically conducted in a polar aprotic solvent such as dichloromethane or acetonitrile, often under reflux conditions.

Laboratory-Scale Synthesis:

The free base is dissolved in dichloromethane or acetonitrile, and hydrobromic acid is added. The mixture is refluxed at 60–80°C for 6–12 hours. After completion, the hydrobromide salt crystallizes upon cooling and is purified by recrystallization from ethanol, yielding >90% purity.Industrial-Scale Synthesis:

Continuous flow reactors are employed for scalability and safety, with automated control of stoichiometry to minimize side products such as dibrominated derivatives. Post-reaction purification involves fractional distillation and chromatographic techniques to achieve pharmaceutical-grade purity (≥95%).

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60–80°C | 70–85°C |

| Reaction Time | 6–12 hours | 3–5 hours |

| Solvent | Dichloromethane | Acetonitrile |

| Yield | 85–90% | 92–95% |

Detailed Research Findings and Analysis

The dibromohetin-mediated bromination method represents a significant improvement over traditional NBS methods by reducing reagent excess, lowering reaction temperature, and eliminating debromination steps, resulting in higher yield and purity.

The hydrobromide salt formation is a straightforward acid-base reaction but requires careful control of solvent and temperature to avoid over-bromination or decomposition.

Analytical data such as IR and NMR confirm the successful introduction of the bromomethyl group and formation of the hydrobromide salt, with characteristic peaks clearly distinguishable.

The use of aprotic polar solvents like dimethyl sulfoxide or acetonitrile is advantageous for both bromination and salt formation due to their ability to stabilize intermediates and dissolve reactants effectively.

Industrial processes emphasize continuous flow technology, which enhances reproducibility, safety, and scalability, critical for commercial production.

Summary Table of Preparation Methods

| Method | Brominating Agent | Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dibromohetin bromination | Dibromohetin | 20–80°C, mild, no debromination | High yield, simple operation | >90 | Low reagent excess, high purity |

| NBS bromination + debromination | N-Bromosuccinimide (NBS) | High temp (~100°C), excess NBS | Established method | Variable | Requires debromination, expensive solvent |

| Bromomethylation + HBr salt formation | Hydrobromic acid | Reflux 60–80°C, 6–12 h | Straightforward salt formation | 85–95 | Recrystallization improves purity |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes classic S<sub>N</sub>2 reactions with nucleophiles. Key examples include:

Table 1: Substitution Reactions with Selected Nucleophiles

-

The reaction with amines is pivotal for synthesizing pharmacologically active intermediates, such as rupatadine precursors .

-

Steric hindrance from the adjacent methyl group slightly reduces reaction rates compared to unsubstituted analogs .

Elimination Reactions

Under basic conditions, dehydrohalogenation forms alkenes:

Equation:

2-(Bromomethyl)-6-methylpyridine hydrobromide + KOtBu → 2-vinyl-6-methylpyridine + KBr + H<sub>2</sub>O

-

Conditions: THF, 0°C → RT, 2 h

-

The reaction proceeds via an E2 mechanism, with the hydrobromide counterion enhancing solubility in polar aprotic solvents .

Coupling Reactions

The bromide participates in cross-coupling reactions:

Table 2: Palladium-Catalyzed Couplings

-

Coupling efficiency depends on the electronic effects of the pyridine ring, with the methyl group providing mild electron-donating stabilization .

Reductive Dehalogenation

The bromomethyl group can be reduced to a methyl group:

Equation:

this compound + LiAlH<sub>4</sub> → 2,6-dimethylpyridine + LiBr + Al(OH)<sub>3</sub>

-

Conditions: Dry THF, 0°C → reflux, 4 h

-

Over-reduction is minimized by controlled addition of the reducing agent .

Biological Alkylation

The compound acts as an alkylating agent in enzymatic inhibition studies:

-

Cytochrome P450 Inhibition: Demonstrates competitive inhibition of CYP1A2 (IC<sub>50</sub> = 3.2 μM) due to structural mimicry of endogenous substrates.

-

Mechanism: The bromomethyl group covalently modifies the enzyme’s active site, confirmed by LC-MS peptide mapping.

Comparative Reactivity

Table 3: Reactivity vs. Structural Analogs

Stability and Side Reactions

Scientific Research Applications

Scientific Research Applications of 2-(Bromomethyl)-6-methylpyridine hydrobromide

This compound is a chemical compound with diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, material science, and biological research. Its structure features a bromomethyl group, which is highly reactive and can undergo substitution reactions with nucleophiles, and a methyl group that can participate in oxidation and reduction reactions, making it a versatile reagent in various chemical transformations.

Applications

- Organic Synthesis this compound serves as a building block for synthesizing complex molecules. For example, it can be used in the synthesis of 2-alkyl nicotinoids .

- Medicinal Chemistry This compound is utilized in developing pharmaceutical compounds, especially those targeting the central nervous system. It can also be an intermediate in synthesizing pharmaceutical compounds that target neurological and inflammatory diseases.

- Material Science It is used in the synthesis of polymers and other advanced materials. The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

- Biological Research this compound is employed as a reagent to modify biomolecules and study enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methylpyridine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The methyl group can also participate in oxidation and reduction reactions, making the compound versatile in different chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

3-(Bromomethyl)-4-methylpyridine Hydrobromide

- Molecular formula : C₇H₈BrN·HBr.

- Key differences : Bromomethyl and methyl groups are positioned at 3 and 4 on the pyridine ring, respectively.

- Applications : Intermediate in drug discovery; comparable reactivity but distinct regioselectivity in alkylation reactions .

5-(Bromomethyl)-2-methylpyridine Hydrobromide

- Molecular formula : C₇H₈BrN·HBr.

- Key differences : Bromomethyl at 5-position and methyl at 2-position.

- Reactivity : Steric hindrance at the 5-position reduces nucleophilic substitution efficiency compared to the 2-bromomethyl isomer .

2-Bromo-6-(bromomethyl)pyridine

Functional Group Variants

2-Bromo-6-trifluoromethylpyridine

- Molecular formula : C₆H₃BrF₃N.

- Key differences : Trifluoromethyl group at 6-position instead of methyl.

- Applications : Fluorinated analogs are critical in agrochemicals and materials science due to enhanced metabolic stability .

6-Bromopyridine-2-carbaldehyde

Key findings :

- The main compound’s synthesis via alkylation (e.g., Scheme 5 in ) offers higher yields (77%) compared to Turbo Grignard methods for analogs (68–71%) .

- Steric and electronic effects influence reactivity. For example, trifluoromethyl groups in 2-Bromo-6-trifluoromethylpyridine hinder electrophilic substitution .

Market and Application Insights

- 2-(Bromomethyl)-6-methylpyridine : Global market projected to grow at 5.2% CAGR (2025–2030), driven by pharmaceutical demand .

Biological Activity

2-(Bromomethyl)-6-methylpyridine hydrobromide is a chemical compound with significant potential in biological applications. Its unique structure, characterized by the presence of a bromomethyl group and a pyridine ring, confers various biological activities that are being explored in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Composition

- Molecular Formula : CHBrN

- Molecular Weight : 202.05 g/mol

- CAS Number : 64114-29-0

Physical Properties

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and organic solvents

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following sections outline specific areas of biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

- Case Study : A series of experiments demonstrated that derivatives of this compound exhibited cytotoxic effects against L1210 mouse leukemia cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

- Alkylation of DNA : The bromomethyl group can alkylate DNA, leading to disruptions in cellular processes and promoting apoptosis in cancer cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer properties .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315), indicating that safety measures should be taken during handling .

Summary of Key Studies

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Yatakemycin | Aziridine | Antitumor activity |

| Ficellomycin | Aziridine | Antibiotic properties |

| Duocarmycin SA | Bicyclic | Antitumor activity |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(bromomethyl)-6-methylpyridine hydrobromide, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via bromination of 6-methylpyridine derivatives. For example, heating 2-chloro-6-methylpyridine with bromotrimethylsilane (BrSiMe₃) in anhydrous conditions produces 2-bromo-6-methylpyridine, which can undergo further functionalization . Alternatively, nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) has been reported to yield bipyridine derivatives, though optimization of catalyst loading (e.g., 5–10 mol%) and temperature (80–120°C) is critical for minimizing side reactions . Methodological challenges include controlling regioselectivity and managing hygroscopic intermediates; yields range from 50–75% depending on purification protocols (e.g., recrystallization vs. column chromatography) .

Q. What analytical techniques are most effective for characterizing this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR : Peaks for the bromomethyl group (δ ~4.5 ppm for CH₂Br) and aromatic protons (δ 7.0–8.5 ppm) confirm structure .

- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 252.93 (C₆H₆BrN·HBr) with fragmentation patterns matching the pyridine backbone .

- Elemental Analysis : Confirms stoichiometry (C: 28.5%, H: 2.8%, Br: 63.3%) .

- Melting Point : Decomposition observed at >170°C, consistent with hydrobromide salts .

Q. How should researchers handle and store this compound to ensure stability?

Answer: The compound is hygroscopic and prone to decomposition under heat or humidity. Storage recommendations include:

- Temperature : Below 4°C in amber vials to prevent light-induced degradation .

- Desiccant : Use anhydrous calcium chloride or molecular sieves in sealed containers .

- Handling : Conduct reactions under inert gas (N₂/Ar) to avoid hydrolysis of the bromomethyl group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?

Answer: The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. For example:

- Nickel-Catalyzed Coupling : Kinetic studies show that Ni⁰ complexes facilitate C–Br bond activation, with rate-limiting oxidative addition (k₁ ≈ 1.2 × 10⁻³ s⁻¹ at 25°C) .

- Byproduct Analysis : GC-MS detects trace amounts of 6-methylpyridine (from debromination) when using polar aprotic solvents (DMF, DMSO), suggesting competing elimination pathways .

- DFT Calculations : Modeling the transition state for C–Br cleavage reveals a barrier of ~25 kcal/mol, aligning with experimental activation energy .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Answer: Discrepancies often arise from impurities or polymorphic forms. Recommended approaches:

- Reproducibility Checks : Compare synthetic protocols (e.g., solvent purity, cooling rates during crystallization) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; hydrobromide salts may degrade before melting, leading to variable mp readings .

- Crystallography : Single-crystal X-ray diffraction can confirm lattice structure and rule out solvate formation .

Q. How can this compound be applied in pharmaceutical intermediate synthesis, and what are common pitfalls?

Answer: The bromomethyl group enables functionalization for drug candidates:

- Alkylation Reactions : React with amines (e.g., piperazine) to form N-alkylated pyridines, intermediates in kinase inhibitors .

- Challenges : Competing nucleophilic attack at the pyridine nitrogen requires careful pH control (optimal pH 7–8) .

- Case Study : In synthesizing benzimidazole derivatives, incomplete substitution (≤70% yield) occurs if stoichiometry exceeds 1:1.2 (substrate:alkylating agent) due to dimerization .

Q. What methodologies optimize the purification of this compound from reaction mixtures?

Answer:

- Solvent Selection : Use ethanol/water (4:1 v/v) for recrystallization; avoid chloroform due to bromide displacement risks .

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves brominated byproducts (Rf = 0.4 for target compound) .

- Ion Exchange : Treat crude product with Amberlyst® A26 (Br⁻ form) to remove excess HBr, improving purity to >98% .

Methodological Challenges & Data Interpretation

Q. How do researchers address low yields in large-scale syntheses of this compound?

Answer: Scale-up issues often stem from exothermic bromination. Mitigation strategies:

Q. What computational tools predict the reactivity of this compound in novel reactions?

Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in DMF to predict nucleophilic attack sites .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., bromomethyl C vs. pyridine N) .

- Machine Learning : Train models on existing coupling reactions to recommend catalysts (e.g., Pd/Cu vs. Ni) for new substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.